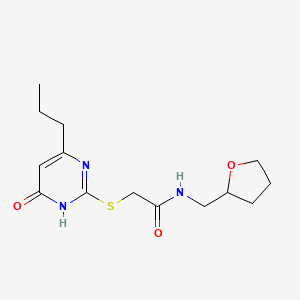

2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c1-2-4-10-7-12(18)17-14(16-10)21-9-13(19)15-8-11-5-3-6-20-11/h7,11H,2-6,8-9H2,1H3,(H,15,19)(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVILGSWFFGERF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCC(=O)NCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple stepsThe sulfanyl group is then added to the 2-position, and finally, the acetamide moiety is introduced through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Impact on Bioactivity: The tetrahydrofuran-2-ylmethyl group in the target compound may enhance solubility compared to purely aromatic substituents (e.g., benzyl in or 4-trifluoromethylphenyl in ). Electrophilic substituents like cyano (in 8d ) or sulfonyl (in Hit15 ) are associated with enhanced binding to enzymatic targets (e.g., VEGFR-2 or viral proteases).

Synthetic Pathways :

- Most analogues, including the target compound, are synthesized via alkylation of 2-thioxo-dihydropyrimidin-4(1H)-ones with chloroacetamides in DMF/K₂CO₃ (e.g., ). Yields typically range from 60–95% , with purity exceeding 95% in optimized protocols .

Physicochemical and Pharmacokinetic Properties

- Solubility : The tetrahydrofuran moiety in the target compound may confer higher aqueous solubility compared to analogues with hydrophobic aryl groups (e.g., 4-bromophenyl in ).

- Metabolic Stability: Substituents like trifluoromethyl () or sulfonamide () are known to resist oxidative metabolism, suggesting avenues for optimizing the target compound’s stability.

Biological Activity

The compound 2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a derivative of dihydropyrimidine and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

The molecular formula of the compound is with a molecular weight of approximately 270.36 g/mol. It features a dihydropyrimidine ring, a thioether linkage, and an acetamide moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dihydropyrimidine core followed by the introduction of thio and acetamide functionalities. Various methods such as condensation reactions and nucleophilic substitutions are employed to achieve the desired structure.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit considerable antimicrobial properties. For instance, derivatives of pyrimidines have shown effectiveness against various bacterial strains. The compound in focus may also possess similar activities due to its structural characteristics.

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Control (Ceftriaxone) | E. coli | 20 |

| 2-(Thioacetohydrazide derivative) | Staphylococcus aureus | 18 |

Anti-inflammatory Activity

Similar compounds have been evaluated for their anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX). The inhibition of COX enzymes leads to reduced production of pro-inflammatory prostaglandins.

Case Study: COX Inhibition

In a study examining the anti-inflammatory properties of related pyrimidine derivatives, it was found that certain compounds significantly inhibited COX-2 activity, leading to reduced edema in animal models. The tested compound's structural analogs showed up to 70% inhibition compared to standard anti-inflammatory drugs like diclofenac.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be correlated with its structural components:

- Dihydropyrimidine Core : Essential for antimicrobial and anti-inflammatory activity.

- Thioether Linkage : Influences solubility and interaction with biological targets.

Research suggests that modifications in substituents on the dihydropyrimidine ring can enhance or diminish biological activity, indicating a need for further SAR studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.